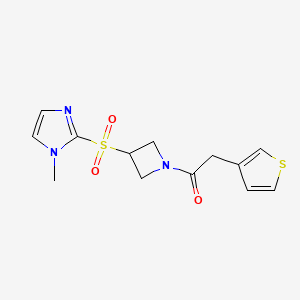

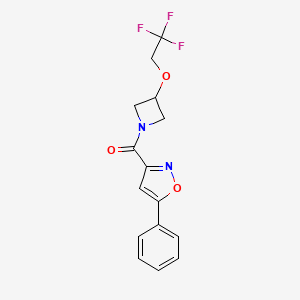

(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone

カタログ番号 B2701381

CAS番号:

1251689-09-4

分子量: 435.524

InChIキー: LHHQBIWBXSNEOU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of quinoline derivatives typically consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . Specific substituents at various positions on the quinoline can greatly influence the properties of the compound.Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific substituents present on the quinoline. For example, the presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity .科学的研究の応用

Novel Compound Synthesis

- Radiosynthesis for Biological Studies : A method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative demonstrates the importance of these compounds in developing novel biological probes. The study emphasizes the strategic use of ortho-lithiations and the Friedlander synthesis in creating labeled compounds for pharmacokinetic and pharmacodynamic studies (Kitson et al., 2010).

Fluorescence Derivatization

- HPLC Analysis : Research on quinoxaline derivatives, closely related to the queried compound, highlights their utility as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). These findings underscore the role of such compounds in enhancing analytical methodologies for detecting small organic molecules with precision and sensitivity (Yamaguchi et al., 1987).

Biological Activity Studies

- Bioreductive Anticancer Agents : The investigation into the synthesis, electrochemistry, and biological activity of cyclopropamitosenes and related indolequinones reveals the therapeutic potential of quinoline derivatives. Such studies are pivotal for the discovery of new anticancer agents, showcasing the applicability of these compounds in medical research and drug development (Cotterill et al., 1994).

Spectroscopic Properties and Environmental Studies

- Environmental Chemistry : The ozonolysis of lignin models in aqueous solution, including methoxybenzenes, sheds light on the environmental fate of similar organic compounds. Understanding the reaction pathways and products of such processes is crucial for environmental monitoring and assessing the impact of organic pollutants (Mvula et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[6,7-dimethoxy-4-(3-methoxyanilino)quinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-16-7-6-10-28(15-16)25(29)22-13-20(26-17-8-5-9-18(11-17)30-2)19-12-23(31-3)24(32-4)14-21(19)27-22/h5,8-9,11-14,16H,6-7,10,15H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHQBIWBXSNEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)